molecular formula C10H12N2O B514917 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 3967-01-9

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B514917
CAS RN: 3967-01-9
M. Wt: 176.21g/mol
InChI Key: BBPWQLMHOSRDMA-UHFFFAOYSA-N
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Description

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine . The molecular formula is C10H12N2O and the molecular weight is 176.21 g/mol .


Synthesis Analysis

A series of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were designed, synthesized, and characterized by appropriate spectral analysis .


Molecular Structure Analysis

The molecular dynamics of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives revealed that these molecules adopt cycloheptadiene-like boat conformations .


Chemical Reactions Analysis

The 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were synthesized and characterized by appropriate spectral analysis .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is 176.21 g/mol . The compound has a XLogP3-AA value of 1.2, indicating its lipophilicity .

Scientific Research Applications

  • Summary of the Application : “4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a GABA modulator . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
  • Methods of Application or Experimental Procedures : In neuroscience research, this compound could be used in in vitro (e.g., brain slice preparations) or in vivo (e.g., animal models) experiments to study its effects on GABA receptors and related neural circuits .
  • Results or Outcomes : As a GABA modulator, this compound does not act as an agonist or antagonist but does affect the GABA receptor-ionophore complex . It appears to have at least three allosteric sites at which modulators act: a site at which benzodiazepines act by increasing the opening frequency of GABA-activated chloride channels; a site at which barbiturates act to prolong the duration of channel opening; and a site at which some steroids may act .

Safety And Hazards

The compound is harmful if swallowed . In case of ingestion, medical help should be sought immediately . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWQLMHOSRDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

CAS RN

3967-01-9
Record name 1,3,4,5-Tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,5-Benzodiazepin-2-one, 2,3,4,5-tetrahydro-4-methyl-
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Record name 3967-01-9
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Record name 4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Synthesis routes and methods

Procedure details

An round bottomed flask was charged with ethyl 3-(2-aminophenylamino)butanoate (684 mg, 3.08 mmol) and a stirbar. MeOH (15 mL, 0.1 M) was added, followed by sodium methoxide (249 mg, 4.62 mmol), and the solution was stirred at reflux for 48 h. The mixture was concentrated with celite and purified by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as an off-white amorphous solid (0.22 g, 1.25 mmol, 41%).
Quantity
684 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
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Reactant of Route 4
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Citations

For This Compound
73
Citations
S Chander, CR Tang, HM Al-Maqtari, J Jamalis… - Bioorganic …, 2017 - Elsevier
In the present study, a series of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were designed, synthesized and characterized by appropriate …
Number of citations: 69 www.sciencedirect.com
N RASHID, M HASAN, MK TAHIR… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
690115 x200 ANALYTICAL SCIENCES 2008, VOL. 24 the C12–C7–C8–C9 torsion angle of–167.02 (9). The N2–C9 bond length of 1.351 (2) Å is shorter than N1–C7 (1.481 (2) Å), due …
Number of citations: 1 www.jstage.jst.go.jp
S Naveen, K Kumara, HM Al-Maqtari, MVD Urs… - Chemical Data …, 2019 - Elsevier
Benzodiazepines derivatives have been reported for their broad spectrum of biological applications. These derivatives are also being investigated for their supporting activity against …
Number of citations: 4 www.sciencedirect.com
AM Al‐Fakih, HM Al‐Maqtari, M Aziz… - Materials and …, 2020 - Wiley Online Library
Inhibition performance of three newly synthesized 1,5‐benzodiazepine derivatives with 4‐methoxybenzoyl (methoxyBBD), 3‐methylbenzoyl (methylBBD), and 2‐chlorobenzoyl (…
Number of citations: 0 onlinelibrary.wiley.com
R Verma, R Bhatia, G Singh, B Kumar, S Mehan… - Bioorganic …, 2020 - Elsevier
Benzodiazepines (BZDs) represent a class of privilege scaffold in the modern era of medicinal chemistry as CNS active agents and BZD based drugs are used to treat different psychotic …
Number of citations: 25 www.sciencedirect.com
S Jahangir - 2008 - sciforum.net
The absolute configuration (AC) of synthetic 4-Methyl-1, 3, 4, 5-tetrahydro-2H-1, 5-benzodiazepin-2-one was confirmed by comparison of the experimental circular dichroism with …
Number of citations: 2 sciforum.net
T Nguema Ongone, R Achour, M El Ghoul… - Journal of …, 2019 - hindawi.com
The aim of this work is to deepen the pharmacological effect of 4-phenyl-1,5-benzodiazepin-2-one derivatives which have a similar structure to nonionic surfactants: 4-phenyl-1,5-…
Number of citations: 12 www.hindawi.com
T Nguema Ongone, R Achour, M El Ghoul… - Advances in …, 2018 - hindawi.com
The objective of our work is to make a pharmacological study of molecules derived from 4-phenyl-1,5-benzodiazepin-2-one carrying long chains so that they have a structure similar to …
Number of citations: 8 www.hindawi.com
R Janciene, Z Stumbreviciute… - Journal of …, 2009 - Wiley Online Library
A number of substituted tetracyclic 4H‐[1,4]diazepino[3,2,1‐hi]pyrido[4,3,2‐cd]indole and tricyclic 1H‐[1,4]diazepino[2,3‐g] or [2,3‐h]quinoline derivatives were prepared from 7‐ (or 8, …
Number of citations: 13 onlinelibrary.wiley.com
S Jahangir - 2010 - osti.gov
Molecular mechanics and density functional theory methods have been applied on variety of natural products for the structural characterization especially for the determination of …
Number of citations: 2 www.osti.gov

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